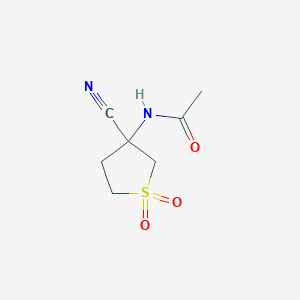
N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide”, commonly known as NCTA, is an organic compound that belongs to the class of thiol-containing heterocyclic compounds. It is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like NCTA can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis
The molecular formula of NCTA is C7H10N2O3S and its molecular weight is 202.23. It is a polyfunctional compound possessing both electrophilic and nucleophilic properties .Chemical Reactions Analysis
NCTA is utilized extensively as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Analgesic Activity : Acetamide derivatives, including N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide analogs, were synthesized and investigated for their analgesic activities. The chemical structures were elucidated using various spectral data, and their potential analgesic properties were assessed through thermal, mechanical, and chemical nociceptive stimuli in animal models. The compounds showed significant analgesic effects, demonstrating their relevance in pain management research (Kaplancıklı et al., 2012).
Environmental and Biological Impact of Paracetamol : Studies on paracetamol (PCM), which shares a structural similarity with N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide, focused on its cyto-genotoxic effects on aquatic organisms. The research aimed to understand the environmental impact of pharmaceutical contaminants, using a battery of biomarkers to evaluate PCM's sub-lethal effects on zebra mussels (Parolini et al., 2010).
N-Acetylcysteine (NAC) Research : NAC, a derivative related to acetamide chemistry, has been widely studied for its protective effects against oxidative stress and its role as a precursor for glutathione synthesis. These studies are crucial for understanding how NAC and similar compounds can mitigate the effects of toxic substances and oxidative stress in biological systems (Dhouib et al., 2016).
Advanced Materials and Drug Delivery : Research into the synthesis of novel acetamide derivatives has led to the development of materials with potential applications in drug delivery systems. This includes studies on molecular imprinted polymers and their biological evaluation, demonstrating the versatility of acetamide compounds in creating targeted delivery mechanisms for therapeutic agents (Fahim & Abu-El Magd, 2021).
Computational and Mechanistic Insights : Computational studies have provided insights into the structure-activity relationships of acetamide derivatives, including their mechanisms of action and interactions with biological targets. This research is integral to drug design and the development of new therapeutics (Butt et al., 2019).
Mécanisme D'action
While the specific mechanism of action for NCTA is not explicitly mentioned in the sources, it’s worth noting that cyanoacetamide derivatives have been reported for their diverse biological activities . For instance, 3-cyano-N-pyridinyl acetamide derivatives have shown positive effects on the wound healing process, potentially related to decreased lipid peroxidation and increased antioxidant effects .
Propriétés
IUPAC Name |
N-(3-cyano-1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-6(10)9-7(4-8)2-3-13(11,12)5-7/h2-3,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMBPQZYXGZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCS(=O)(=O)C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


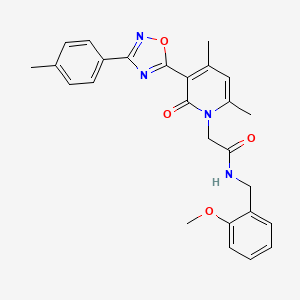
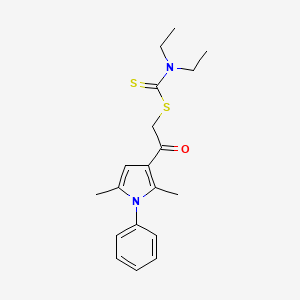
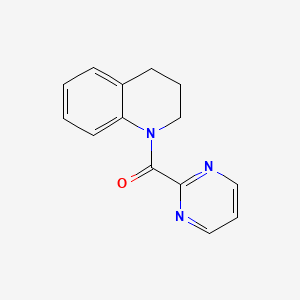
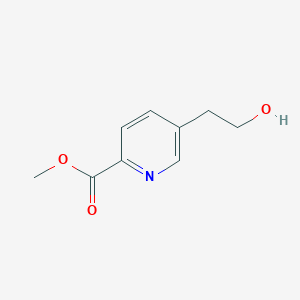

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)

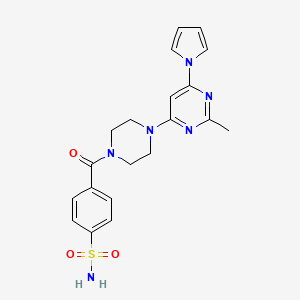

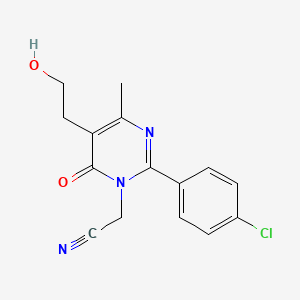
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)
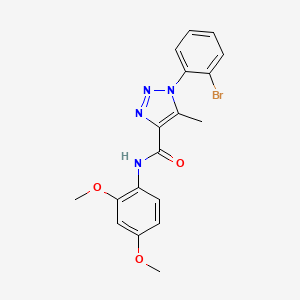
![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)